Celiprolol-d9 Hydrochloride

Descripción

Theoretical Underpinnings of Isotopic Substitution in Medicinal Chemistry

The foundation of utilizing deuterated compounds in research lies in the principles of isotopic substitution and its effects on molecular properties. This approach, a form of bioisosterism, creates analogs with similar biological effects but potentially superior characteristics for research purposes. wikipedia.orgnih.gov

Deuterium (B1214612), an isotope of hydrogen, contains a proton and a neutron, effectively doubling its mass compared to protium (B1232500) (the most common hydrogen isotope). wikipedia.org This increased mass leads to a lower vibrational frequency in the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. researchgate.net Consequently, the C-D bond has a lower zero-point energy, making it stronger and more stable. nih.govresearchgate.net The energy difference is approximately 1.2–1.5 kcal/mol, which is significant enough to slow the rate of reactions that involve the cleavage of this bond. nih.gov This phenomenon is known as the deuterium kinetic isotope effect (KIE). nih.govacs.org The stability of the deuterium label is crucial, and therefore, labeling is typically done at non-exchangeable positions within the molecule, avoiding sites like hydroxyl or amine groups where deuterium could be readily exchanged with protons from the solvent. acanthusresearch.com

The substitution of hydrogen with deuterium can subtly alter a molecule's physical and chemical properties. While deuterated compounds are similar in size and shape to their hydrogenated counterparts, the C-D bond is slightly shorter than the C-H bond. wikipedia.orgnih.gov This can lead to minor changes in molecular volume and conformation. wikipedia.orgresearchgate.net The primary impact of deuteration, however, is on the reactivity of the molecule, specifically at the site of deuteration. The KIE can significantly slow down metabolic reactions that involve the breaking of a C-H bond, a common step in drug metabolism by enzymes like cytochrome P450. nih.govmdpi.com This alteration in reaction kinetics is a key reason for the utility of deuterated compounds in research. pressbooks.pub Studies on deuterated furan (B31954) have shown that deuteration can indeed change the ring dynamics of a molecule. researchgate.net Furthermore, research on liquid crystals has demonstrated that deuteration can influence phase transition temperatures and dielectric properties. mdpi.com

Principles of Deuterium Labeling and Carbon-Deuterium Bond Stability

Applications of Deuterated Compounds in Preclinical Drug Development Research

The unique properties of deuterated compounds have led to their widespread use in various stages of preclinical drug development. They serve as powerful tools for elucidating biological processes and for developing robust analytical methods.

One of the earliest and most fundamental applications of isotopic labeling is in tracing the metabolic fate of compounds. oup.com By introducing a deuterated analog into a biological system, researchers can track its transformation and identify the resulting metabolites using techniques like mass spectrometry. scielo.org.mx The distinct mass of the deuterated compound allows it to be easily distinguished from its non-deuterated counterpart and endogenous molecules. scielo.org.mx This approach provides invaluable insights into the metabolic pathways of a drug, helping to identify which parts of the molecule are susceptible to enzymatic breakdown. acs.orgscientificupdate.com Understanding these pathways is crucial for predicting a drug's behavior in a living system.

In the context of preclinical research models, deuteration can be used to intentionally alter the pharmacokinetic profile of a compound to better suit experimental needs. By strategically placing deuterium at metabolically vulnerable sites, researchers can slow down the rate of metabolism. nih.govnih.gov This can lead to a longer half-life and increased exposure of the compound in the research model. wikipedia.orginformaticsjournals.co.in For instance, studies on deuterated methadone showed a significant increase in the area under the time-concentration curve and a reduction in clearance in mice. nih.gov This enhanced metabolic stability allows for more controlled and sustained exposure in experimental settings, which can be advantageous for studying the compound's pharmacological effects. researchgate.netresearchgate.net

Deuterated compounds, including Celiprolol-d9 Hydrochloride, are widely used as internal standards in quantitative bioanalytical assays, particularly those employing liquid chromatography-mass spectrometry (LC-MS). scispace.comclearsynth.comveeprho.com An ideal internal standard should have chemical and physical properties very similar to the analyte being measured. acanthusresearch.com Deuterated analogs are considered the gold standard for this purpose because they co-elute with the non-deuterated analyte and exhibit similar ionization efficiency in the mass spectrometer. kcasbio.comnih.gov This helps to correct for variability in sample preparation, injection volume, and matrix effects, which are common challenges in analyzing complex biological samples like plasma. scispace.comkcasbio.com The use of a stable isotope-labeled internal standard like this compound improves the accuracy, precision, and reliability of the analytical method. acanthusresearch.comclearsynth.comnih.gov

This compound: A Case Study

This compound is the deuterium-labeled analog of Celiprolol (B1668369) hydrochloride, a cardioselective beta-blocker. veeprho.comresearchgate.net Its primary application in a research setting is as an internal standard for the precise quantification of Celiprolol in biological matrices during pharmacokinetic and metabolic studies. veeprho.commedchemexpress.com

Below is a table summarizing the key properties of this compound:

| Property | Value | Source |

| Chemical Formula | C20H34ClN3O4 | nih.gov |

| Molecular Weight | 425.0 g/mol | nih.gov |

| Parent Compound | Celiprolol | veeprho.com |

| Primary Application | Internal Standard in Bioanalytical Assays | veeprho.commedchemexpress.com |

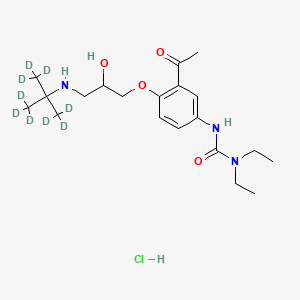

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

3-[3-acetyl-4-[3-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]-2-hydroxypropoxy]phenyl]-1,1-diethylurea;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H33N3O4.ClH/c1-7-23(8-2)19(26)22-15-9-10-18(17(11-15)14(3)24)27-13-16(25)12-21-20(4,5)6;/h9-11,16,21,25H,7-8,12-13H2,1-6H3,(H,22,26);1H/i4D3,5D3,6D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKJHTUVLJYWAEY-SBYXYGIXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)NC1=CC(=C(C=C1)OCC(CNC(C)(C)C)O)C(=O)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NCC(COC1=C(C=C(C=C1)NC(=O)N(CC)CC)C(=O)C)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34ClN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30724520 | |

| Record name | N'-[3-Acetyl-4-(2-hydroxy-3-{[2-(~2~H_3_)methyl(~2~H_6_)propan-2-yl]amino}propoxy)phenyl]-N,N-diethylurea--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30724520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

425.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215535-20-8 | |

| Record name | N'-[3-Acetyl-4-(2-hydroxy-3-{[2-(~2~H_3_)methyl(~2~H_6_)propan-2-yl]amino}propoxy)phenyl]-N,N-diethylurea--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30724520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Celiprolol D9 Hydrochloride: Molecular Architecture and Synthetic Considerations for Research

Nomenclature and Isotopic Labeling Pattern of Celiprolol-d9 Hydrochloride

The precise naming and clear understanding of the deuterium (B1214612) labeling are fundamental to the application of this compound in research.

Chemical Abstract Service (CAS) Registry and Synonyms

This compound is officially registered under the CAS Number 1215535-20-8. nih.govpharmaffiliates.com This unique identifier distinguishes it from other compounds, including its non-deuterated counterpart, Celiprolol (B1668369) Hydrochloride (CAS No. 57470-78-7). caymanchem.comdrugbank.com

The compound is also known by several synonyms, which are often used in scientific literature and commercial listings. These include:

Celiprolol-d9 (hydrochloride) nih.gov

N'-[3-Acetyl-4-[3-[(1,1-dimethylethyl-d9)amino]-2-hydroxypropoxy]phenyl]-N,N-diethylurea Hydrochloride pharmaffiliates.com

Celectol-d9 veeprho.com

Corliprol-d9 veeprho.com

NSC 324509-d9 veeprho.com

REV 5320A-d9 veeprho.com

ST 1396-d9 veeprho.com

It is important to note that while these names are used interchangeably, the CAS number provides the most unambiguous identification.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Registry Number | 1215535-20-8 nih.govpharmaffiliates.com |

| Parent Compound CAS | 57470-78-7 caymanchem.comdrugbank.com |

| Molecular Formula | C₂₀H₂₅D₉ClN₃O₄ pharmaffiliates.compharmaffiliates.com |

| Molecular Weight | 425.01 g/mol pharmaffiliates.compharmaffiliates.com |

Deuterium Position and Isotopic Enrichment

The "d9" in this compound signifies that nine hydrogen atoms in the molecule have been replaced with deuterium, a heavy isotope of hydrogen. The specific location of this isotopic labeling is on the tert-butyl group of the molecule. nih.govveeprho.com The IUPAC name, 3-[3-acetyl-4-[3-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]-2-hydroxypropoxy]phenyl]-1,1-diethylurea;hydrochloride, precisely describes this substitution pattern. nih.gov

The isotopic enrichment of this compound is a critical parameter for its use as an internal standard. High isotopic purity ensures accurate quantification in mass spectrometry-based analyses by minimizing signal overlap with the non-labeled analyte. While specific enrichment levels can vary between synthetic batches, it is a key quality control parameter for manufacturers. The use of deuterated standards like Celiprolol-d9 improves the accuracy of pharmacokinetic studies by allowing for precise measurement of the parent drug in biological matrices. veeprho.commedchemexpress.com

Synthetic Methodologies for Deuterated Celiprolol Analogs

The synthesis of deuterated compounds like this compound requires specialized chemical strategies to introduce deuterium atoms at specific positions within the molecule.

Deuteration Strategies in Organic Synthesis Relevant to Celiprolol Precursors

The synthesis of this compound involves the introduction of nine deuterium atoms onto the tert-butylamine (B42293) precursor. General strategies for deuteration often involve hydrogen isotope exchange (HIE) reactions, where C-H bonds are replaced with C-D bonds. snnu.edu.cnresearchgate.net This can be achieved using various catalysts and deuterium sources, such as deuterium gas (D₂) or heavy water (D₂O). snnu.edu.cn

For the synthesis of the deuterated tert-butylamine precursor for Celiprolol-d9, a common approach would involve the use of a deuterated starting material, such as deuterated acetone (B3395972) or tert-butanol. The synthesis of the non-deuterated celiprolol involves the reaction of a bromohydrin intermediate with tert-butylamine. researchgate.net To produce the d9 analog, deuterated tert-butylamine would be used in this step. The synthesis of deuterated building blocks is a key aspect of producing isotopically labeled drug molecules. nih.govnih.gov

Process Development and Optimization for this compound Synthesis

A crucial step in the synthesis of Celiprolol is the reaction of an epoxide with an amine. researchgate.net In the case of Celiprolol-d9, this would involve reacting the appropriate epoxide precursor with deuterated tert-butylamine. The final step typically involves the formation of the hydrochloride salt by treating the celiprolol base with hydrochloric acid. google.com The purification of the final product is essential to ensure high chemical and isotopic purity. Techniques like crystallization are often employed to achieve the desired quality for use as an analytical standard. google.com The use of Celiprolol-d9 as an internal standard in pharmacokinetic studies has been documented, where it is used to quantify celiprolol levels in plasma samples via mass spectrometry. nih.gov

Investigation of Celiprolol Metabolism Using Celiprolol D9 Hydrochloride As a Mechanistic Probe

Application of Deuterated Celiprolol-d9 Hydrochloride in Metabolic Research Models

This compound is a deuterated analog of Celiprolol (B1668369), where nine hydrogen atoms on the N-tert-butyl group have been replaced with deuterium (B1214612). veeprho.comscbt.com This isotopic labeling makes it an ideal internal standard for quantitative bioanalysis using mass spectrometry, ensuring accuracy in pharmacokinetic and metabolic studies. veeprho.com Beyond its use as a standard, it acts as a mechanistic probe to study the metabolic fate of the parent compound. medchemexpress.com

Predicting the metabolic fate of a drug candidate is a critical early step in drug discovery. news-medical.netcam.ac.uk This is achieved through a combination of computational (in silico) models and laboratory-based (in vitro) experiments.

In silico tools employ algorithms and knowledge-based systems to predict potential sites of metabolism (SOMs) on a molecule and the likelihood of interaction with various metabolizing enzymes, such as the Cytochrome P450 (CYP) superfamily. cam.ac.uknih.gov These models analyze the drug's structure to identify chemically labile points susceptible to enzymatic attack. news-medical.net For Celiprolol, in silico models would likely predict that the primary sites for potential, albeit minor, metabolism would be N-dealkylation of the t-butylamino group or oxidation of the side chain. njppp.com While in silico studies on Celiprolol have been conducted, they often focus on its pharmacodynamic interactions rather than extensive metabolic mapping, consistent with its known minimal biotransformation. njppp.com

In vitro models, such as human liver microsomes (HLMs) or hepatocytes, provide the experimental environment to test these predictions. bioivt.com In these systems, Celiprolol and this compound can be incubated, and the resulting mixture is analyzed by high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov The deuterated compound acts as a direct comparator to the parent drug, helping to confirm the identity of any metabolites formed. medchemexpress.com Although Celiprolol is minimally metabolized, these sensitive techniques can detect even trace amounts of biotransformation products. nih.govdrugbank.com

Table 1: In Silico and In Vitro Models in Metabolic Prediction

| Model Type | Approach | Application to Celiprolol |

|---|---|---|

| In Silico | Utilizes software (e.g., ADMET Predictor, CYPlebrity) to predict sites of metabolism based on molecular structure and reactivity. nih.gov | Predicts potential minor metabolic pathways like N-dealkylation or oxidation. |

| In Vitro | Incubation of the drug with biological matrices like human liver microsomes (HLMs) or hepatocytes. bioivt.com | Experimental validation of predicted metabolic pathways and identification of enzymes involved (e.g., specific CYP isoforms). bioivt.com |

The identification of drug metabolites is crucial for safety assessment and understanding clearance pathways. unige.ch Celiprolol is predominantly excreted unchanged in urine and feces, with clinically relevant metabolites being largely unknown. researchgate.netmims.com However, some studies have suggested the possible excretion of a minor metabolite in urine. nih.gov

The use of this compound is instrumental in the definitive identification of such trace metabolites. In an LC-MS/MS analysis, a metabolite of Celiprolol will have a specific mass-to-charge ratio (m/z). Its corresponding deuterated metabolite, formed from Celiprolol-d9, will exhibit a predictable mass shift. For instance, if a metabolite is formed through a reaction that retains the deuterated t-butyl group, its mass will be 9 Daltons higher than the non-deuterated version. This "doublet" signature in the mass spectrum provides high confidence in metabolite identification. medchemexpress.comsymeres.com

Stress degradation studies performed on Celiprolol have shown it is most labile under hydrolytic conditions, but these are forced degradation pathways and may not represent in vivo metabolism. researchgate.net Any potential metabolites formed in vivo would likely result from Phase I (oxidation, hydrolysis) or Phase II (conjugation) enzymatic reactions.

Table 2: Hypothetical Celiprolol Metabolites and Analytical Signatures

| Potential Metabolite | Biotransformation | Expected m/z of Metabolite | Expected m/z of d9-Metabolite |

|---|---|---|---|

| N-des-tert-butyl Celiprolol | N-dealkylation | 324.18 | Not Applicable (loss of d9 label) |

| Celiprolol N-oxide | N-oxidation | 396.22 | 405.27 |

Note: m/z values are hypothetical and based on common metabolic transformations.

In Vitro and In Silico Approaches for Predicting Metabolic Fate

Quantitative Analysis of Deuterium Kinetic Isotope Effects on Celiprolol Metabolism

Deuterating a drug at a potential site of metabolism can slow down the rate of that metabolic reaction. juniperpublishers.com This phenomenon, known as the Deuterium Kinetic Isotope Effect (DKIE), is a powerful tool for probing enzyme-mediated reaction mechanisms and identifying rate-limiting steps. nih.gov

The DKIE arises from the difference in zero-point vibrational energy between a carbon-hydrogen (C-H) bond and a carbon-deuterium (C-D) bond. The C-D bond is stronger and has a lower zero-point energy, thus requiring more activation energy to be broken. juniperpublishers.comlibretexts.org

The magnitude of the DKIE is expressed as the ratio of the reaction rate for the non-deuterated substrate (kH) to the rate for the deuterated substrate (kD):

KIE = kH / kD juniperpublishers.com

If the cleavage of this C-H bond is the slowest, or rate-limiting, step in the enzymatic reaction, a significant primary DKIE (typically with a value of 2 to 8) will be observed. libretexts.org If the KIE value is close to 1, it implies that C-H bond cleavage is not rate-limiting. nih.gov This principle is central to the Michaelis-Menten kinetics framework, which describes the rates of enzyme-catalyzed reactions. theiet.orgwikipedia.org

To experimentally determine the DKIE for Celiprolol metabolism, parallel incubations are conducted using an in vitro system like HLMs. nih.gov One set of incubations contains Celiprolol, and the other contains this compound, both at the same initial concentration. The rate of formation of a specific metabolite is then measured over time for both substrates. currentseparations.com

By comparing the initial rates of metabolite formation (V₀) for both the deuterated (V₀-D) and non-deuterated (V₀-H) parent compounds, the KIE can be calculated. The placement of the deuterium atoms on the t-butyl group of Celiprolol-d9 specifically probes metabolic reactions involving this site, such as N-dealkylation. veeprho.com

Table 3: Hypothetical Experimental Data for DKIE Determination in Celiprolol Metabolism

| Substrate | Initial Concentration (µM) | Incubation Time (min) | Metabolite Concentration (nM) | Initial Rate (V₀) (pmol/min/mg protein) |

|---|---|---|---|---|

| Celiprolol (H) | 10 | 15 | 7.5 | 5.0 |

| Celiprolol-d9 (D) | 10 | 15 | 3.0 | 2.0 |

| Calculated KIE (kH/kD) | | | | 2.5 |

This hypothetical data illustrates a scenario where a primary DKIE is observed, suggesting C-H bond cleavage at the t-butyl group is partially rate-limiting.

The results from a DKIE experiment provide direct mechanistic insights. nih.gov Observing a significant KIE, as in the hypothetical data in Table 3, would strongly suggest that the cleavage of a C-H bond on the t-butyl group is a rate-limiting step in the formation of that particular metabolite. juniperpublishers.comnih.gov This would implicate enzymes that catalyze such reactions, for example, certain CYP450 isoforms known for N-dealkylation. bioscientia.de

Conversely, if the KIE were found to be approximately 1, it would indicate that C-H bond cleavage is not the rate-limiting step. In that scenario, the slowest step in the metabolic process might be the initial binding of the substrate to the enzyme's active site or the subsequent release of the product, rather than the chemical bond-breaking event itself. theiet.orgresearchgate.net Therefore, by using this compound as a probe, researchers can dissect the metabolic pathway of Celiprolol, identify the slowest steps in the sequence, and gain a deeper understanding of the enzymatic processes involved, even for a drug that is only minimally metabolized. nih.govbioscientia.de

Experimental Determination of DKIE in Celiprolol Biotransformation

Role of Specific Enzyme Systems in Celiprolol Biotransformation Pathways

The Cytochrome P450 (CYP) superfamily of enzymes, primarily located in the liver, is a major contributor to the Phase I metabolism of many drugs. mdpi.comtg.org.au While celiprolol's metabolism is not extensive, certain CYP isoforms have been implicated. nih.govdrugbank.com Studies suggest that celiprolol has a low dependency on CYP-mediated metabolism, which is a significant feature of its pharmacokinetic profile. nih.gov

The limited involvement of the CYP450 system in celiprolol's clearance means there is a lower likelihood of significant drug-drug interactions with potent CYP inhibitors or inducers. tg.org.au This characteristic distinguishes it from many other beta-blockers that are more extensively metabolized by CYP isoforms like CYP2D6.

Table 1: Key Cytochrome P450 Isoforms and Their Relevance to Celiprolol

| CYP Isoform | General Abundance/Importance | Implication in Celiprolol Metabolism |

|---|---|---|

| CYP3A4 | Most abundant isoform in the human liver and intestine, metabolizing approximately 50% of prescribed drugs. japsonline.com | Minor metabolic pathway for celiprolol. nih.govdrugbank.com |

| CYP2D6 | A highly polymorphic enzyme responsible for the metabolism of up to 30% of clinically used drugs. | Not identified as a major enzyme in celiprolol metabolism, distinguishing it from other beta-blockers like metoprolol (B1676517) and carvedilol. |

| CYP2C9 | Metabolizes approximately 10% of drugs and is a primary enzyme for many non-steroidal anti-inflammatory drugs (NSAIDs). | Not considered a primary pathway for celiprolol metabolism. |

Given the minimal role of CYP enzymes, non-CYP mediated pathways are relevant to consider for the complete metabolic profile of celiprolol. These pathways often involve Phase II conjugation reactions, which increase the water solubility of compounds to facilitate their excretion. bioivt.comnih.gov

Glucuronidation: Uridine Diphosphate Glucuronosyltransferases (UGTs) are a key family of Phase II enzymes that conjugate glucuronic acid to various substrates. bioivt.comevotec.com While specific studies on celiprolol glucuronidation are not extensively detailed in the provided results, it is a common pathway for drugs with hydroxyl groups, like the one present in the side chain of celiprolol. For some beta-blockers, glucuronidation is a significant metabolic route.

Sulfation: Sulfotransferases (SULTs) are another major class of Phase II enzymes that catalyze the sulfation of substrates, which can be an alternative or complementary pathway to glucuronidation. drugbank.comacs.org The potential for celiprolol to undergo sulfation exists, although specific data confirming this pathway's significance is limited in the search findings.

Table 2: Potential Non-CYP Biotransformation Pathways for Celiprolol

| Enzyme System | Function | Potential Role in Celiprolol Metabolism |

|---|---|---|

| UGTs | Catalyze the transfer of glucuronic acid to a substrate (glucuronidation), increasing water solubility. bioivt.comevotec.com | A possible but not extensively documented metabolic pathway for celiprolol. deepdyve.com |

| SULTs | Catalyze the transfer of a sulfonate group (sulfation) to a substrate. drugbank.comacs.org | A potential minor metabolic pathway. drugbank.com |

| Esterases | Hydrolyze ester bonds. | Not identified as a relevant pathway for celiprolol, which contains a urea (B33335) and ether but not an easily accessible ester linkage. evotec.com |

Advanced Analytical and Spectroscopic Characterization of Celiprolol D9 Hydrochloride in Research

Chromatographic Techniques for Separation and Quantitation

Chromatographic methods are fundamental for the separation and quantification of Celiprolol-d9 Hydrochloride and its related substances from complex matrices.

High-Performance Liquid Chromatography (HPLC) Method Development for Celiprolol-d9 and its Metabolites

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of pharmaceutical compounds. For Celiprolol (B1668369) and by extension its deuterated form, reversed-phase HPLC (RP-HPLC) methods are commonly developed. wisdomlib.org These methods are essential for separating the parent drug from its metabolites and potential impurities.

Method development often involves optimizing several parameters to achieve desired separation and peak characteristics. A typical RP-HPLC method for a compound like Celiprolol would utilize a C18 column. wisdomlib.orgnih.gov The mobile phase composition is a critical factor, often consisting of a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer. wisdomlib.org The pH of the aqueous phase can be adjusted to ensure the analyte is in a suitable ionic state for optimal retention and peak shape. The flow rate is typically maintained around 1 mL/min. wisdomlib.org Detection is commonly performed using a UV detector at a wavelength where the analyte exhibits maximum absorbance. wisdomlib.org

Validation of the HPLC method is performed according to international guidelines to ensure its reliability. researchgate.net This includes assessing parameters such as linearity, precision, accuracy, specificity, and robustness. wisdomlib.org Linearity is established by analyzing a series of standard solutions over a defined concentration range and demonstrating a direct proportional relationship between concentration and detector response. wisdomlib.orgresearchgate.net Precision is evaluated through repeatability (intra-day) and intermediate precision (inter-day) studies, with acceptance criteria for the relative standard deviation (%RSD) typically being less than 2.0%. wisdomlib.org Accuracy is determined by recovery studies, ensuring the method can accurately quantify the analyte in a sample matrix. wisdomlib.org

A study on the simultaneous estimation of two antihypertensive drugs provides a relevant example of typical HPLC parameters:

| Parameter | Condition |

| Column | Cyber-sil C18 |

| Mobile Phase | Acetonitrile: Methanol: Water (60:20:20 v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 218 nm |

| Retention Time | Drug 1: 2.853 min, Drug 2: 6.480 min |

| Linearity Range | 5-30 µg/ml and 20-60 µg/ml |

| Correlation Coefficient | >0.999 |

| This table is based on a method developed for other antihypertensive drugs but illustrates typical parameters applicable to Celiprolol analysis. wisdomlib.org |

For the specific analysis of Celiprolol enantiomers, a chiral stationary phase is employed. One such method utilized a Chiralpak IC column with a mobile phase of n-hexane, ethanol, and triethylamine, coupled with fluorescence detection for enhanced sensitivity. researchgate.net The validation of this method demonstrated linearity over a concentration range of 5-250 ng/mL for each enantiomer. researchgate.net

Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) for Trace Analysis

For the quantification of trace levels of this compound in biological matrices, Ultra-High Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) is the method of choice. This technique offers superior sensitivity and selectivity compared to conventional HPLC-UV. eurekakit.com

UHPLC systems utilize columns with smaller particle sizes (typically < 2 µm), which allows for faster analysis times and improved resolution. mdpi.com The eluent from the UHPLC is introduced into a mass spectrometer, which acts as a highly specific and sensitive detector. Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion (in this case, the molecular ion of Celiprolol-d9), its fragmentation, and the monitoring of a specific product ion. This process, known as multiple reaction monitoring (MRM), significantly reduces background noise and enhances the signal-to-noise ratio, enabling the detection of analytes at very low concentrations. nih.gov

A key advantage of using a deuterated internal standard like Celiprolol-d9 is that it co-elutes with the unlabeled analyte (Celiprolol) but is distinguished by its higher mass in the mass spectrometer. This allows for accurate correction of any analyte loss during sample preparation and variations in instrument response.

The development of a UHPLC-MS/MS method involves the optimization of both chromatographic and mass spectrometric conditions. mdpi.com Chromatographic optimization aims to achieve a short run time with good peak shape. mdpi.com Mass spectrometric optimization includes adjusting parameters like capillary voltage, source temperature, and gas flow rates to maximize the signal intensity of the analyte. eurekakit.com

Validation of UHPLC-MS/MS methods for bioanalytical applications is rigorous and includes the assessment of linearity, accuracy, precision, recovery, and matrix effects. nih.govnih.gov The limit of quantification (LOQ) is a critical parameter, often in the picogram to nanogram per milliliter range for biological samples. nih.gov

| Parameter | Typical Value/Range |

| Limit of Quantification (LOQ) | 0.5 pg/mL - 0.5 ng/mL eurekakit.comnih.gov |

| Precision (RSD%) | < 15.8% nih.gov |

| Accuracy (RE%) | ±14.4% nih.gov |

| Recovery | 80.6% - 118.6% nih.gov |

| Run Time | ~5-10 minutes eurekakit.commdpi.com |

| This table represents typical performance characteristics of UHPLC-MS/MS methods for trace analysis of small molecules in biological matrices. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity Assessment

NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound and for assessing the position and extent of deuterium (B1214612) labeling.

Application of Deuterium NMR (²H NMR) in Characterizing Labeling Positions

Deuterium NMR (²H NMR) spectroscopy is a direct and powerful technique for confirming the specific positions of deuterium atoms within the Celiprolol-d9 molecule. sigmaaldrich.com Unlike proton NMR, where the signals of residual protons in a highly deuterated compound can be very weak, ²H NMR directly observes the deuterium nuclei. sigmaaldrich.com This provides a clean spectrum, free from proton signals, which is particularly useful for highly enriched compounds. sigmaaldrich.com

The ²H NMR spectrum allows for the verification and quantification of deuterium at specific sites. sigmaaldrich.com The chemical shifts in a ²H NMR spectrum are identical to those in a ¹H NMR spectrum, making spectral assignment straightforward if the ¹H spectrum is known. The integration of the signals in a ²H NMR spectrum, under appropriate experimental conditions, can be used to determine the relative deuterium enrichment at each labeled position. sigmaaldrich.com This is crucial for confirming that the deuterium atoms are located at the intended positions and for assessing the isotopic purity of the compound.

Furthermore, ²H NMR can be used to study the labeling patterns in molecules. researchgate.net For instance, in studies involving deuterium exchange reactions, ²H NMR can identify the specific sites where deuterium has been incorporated. researchgate.net This technique is also valuable for investigating the dynamics of molecules in different states. researchgate.net

Proton (¹H) and Carbon (¹³C) NMR for Overall Structural Confirmation

Proton (¹H) NMR: The ¹H NMR spectrum provides detailed information about the number of different types of protons and their connectivity. emerypharma.com In a Celiprolol-d9 spectrum, the absence or significant reduction of signals at specific chemical shifts, corresponding to the deuterated positions, provides secondary confirmation of the deuterium labeling. The remaining proton signals confirm the integrity of the non-deuterated parts of the molecule. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), can be used to establish proton-proton coupling networks, further solidifying the structural assignment. emerypharma.com

Carbon (¹³C) NMR: The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. ceitec.cz Since the natural abundance of ¹³C is low (1.1%), the spectra are often acquired with proton decoupling, resulting in a single sharp peak for each unique carbon atom. irisotope.comceitec.cz This simplifies the spectrum and allows for easy counting of the carbon signals, which should match the expected number for the Celiprolol structure. The chemical shifts of the carbon signals provide information about the electronic environment of each carbon atom, helping to identify different functional groups. libretexts.orglibretexts.org

The carbon atoms directly bonded to deuterium will show a characteristic multiplet in the proton-coupled ¹³C NMR spectrum due to C-D coupling, and their signals may be broader or have a lower intensity in the proton-decoupled spectrum. This can also serve as an indicator of the labeling positions. Advanced techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups. ceitec.cz Two-dimensional techniques like HSQC (Heteronuclear Single Quantum Coherence) correlate proton and carbon signals, providing definitive assignments for both nuclei. emerypharma.com

Mass Spectrometry (MS) for Isotopic Enrichment and Degradation Product Identification

Mass spectrometry is a critical technique for determining the isotopic enrichment of this compound and for identifying any potential degradation products.

High-resolution mass spectrometry (HR-MS) provides a highly accurate mass measurement of the molecular ion, which allows for the confirmation of the elemental composition. For Celiprolol-d9, the measured mass will be higher than that of unlabeled Celiprolol, corresponding to the number of deuterium atoms incorporated. The isotopic distribution pattern observed in the mass spectrum can be compared to the theoretical pattern for the desired level of deuteration, providing a measure of isotopic enrichment. mdpi.com

Tandem mass spectrometry (MS/MS) is invaluable for structural characterization and for identifying degradation products. nih.gov In an MS/MS experiment, the molecular ion of Celiprolol-d9 is selected and fragmented. The resulting fragmentation pattern serves as a fingerprint for the molecule. By analyzing the fragmentation pathways, the structure of the molecule can be confirmed.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of this compound. Unlike standard mass spectrometry, HRMS instruments, such as time-of-flight (TOF) and Orbitrap analyzers, provide exceptionally high resolving power and mass accuracy. This capability allows for the determination of the exact mass of the molecule, which is crucial for confirming its elemental composition.

For this compound, HRMS is employed to verify the incorporation of the nine deuterium atoms. The theoretical exact mass of the protonated molecule [M+H]⁺ is calculated based on the precise masses of its constituent isotopes (including deuterium). The experimentally measured mass from the HRMS analysis is then compared to this theoretical value. A minimal mass error, typically in the low parts-per-million (ppm) range, provides strong evidence for the correct identity and isotopic enrichment of the compound.

In research involving Celiprolol, HRMS plays a critical role in distinguishing the deuterated standard from the unlabeled drug and its metabolites. nih.gov The mass difference between this compound and the parent Celiprolol is precisely nine times the difference between the mass of a deuterium atom and a hydrogen atom. This distinct mass difference allows for their simultaneous detection and quantification in a single analysis without chromatographic separation, although separation is generally preferred for complex sample analysis.

Table 1: Theoretical and Observed Exact Mass of Celiprolol and Celiprolol-d9

| Compound | Molecular Formula | Theoretical Monoisotopic Mass (Da) | Observed Mass (HRMS) [M+H]⁺ (Da) | Mass Error (ppm) |

| Celiprolol | C₂₀H₃₄N₃O₄ | 379.2525 | Data not available in provided context | Data not available in provided context |

| Celiprolol-d9 | C₂₀H₂₅D₉N₃O₄ | 388.3089 | Data not available in provided context | Data not available in provided context |

Note: The table is illustrative. Actual observed mass and mass error would be determined experimentally.

LC-MSn for Fragmentation Pathway Analysis of Degradation Products

Liquid Chromatography-tandem Mass Spectrometry (LC-MSn) is a powerful technique used to elucidate the structure of compounds and their degradation products. In the context of this compound, LC-MSn is vital for understanding its stability and metabolic fate. The "n" in MSn refers to the capability of performing multiple stages of mass analysis, which provides detailed structural information through controlled fragmentation.

Stress degradation studies on the non-deuterated form, Celiprolol Hydrochloride, have been conducted under various conditions such as hydrolysis (acidic, basic, and neutral), oxidation, and photolysis, leading to the formation of several degradation products. nih.govresearchgate.net A comprehensive mass fragmentation pattern of the parent drug was first established using HR-MS and MSn studies. nih.govresearchgate.net This established pathway serves as a reference for identifying the structural changes in the degradation products.

The same analytical approach is applicable to this compound. By comparing the fragmentation patterns of the deuterated compound and its degradation products with those of the unlabeled Celiprolol, researchers can pinpoint the sites of chemical modification. The deuterium labels can also serve as markers to understand which parts of the molecule are retained or lost during degradation. For instance, if a fragment ion in the MSn spectrum of a degradation product still contains all nine deuterium atoms, it indicates that the core structure bearing the deuterated tert-butyl group has remained intact. Conversely, the absence of the deuterium label in certain fragments would signify cleavage at a specific bond.

A study on Celiprolol Hydrochloride identified seven degradation products, which were characterized using this hyphenated technique. nih.govresearchgate.net Two of these were further confirmed by isolation and subsequent 1D/2D NMR studies. researchgate.net

Table 2: Major Fragmentation Ions of Celiprolol Observed in LC-MSn Analysis

| Precursor Ion (m/z) | Major Fragment Ions (m/z) | Postulated Neutral Loss/Fragment Structure |

| 380.3 (Celiprolol [M+H]⁺) | Data not available in provided context | Data not available in provided context |

| 389.3 (Celiprolol-d9 [M+H]⁺) | Data not available in provided context | Data not available in provided context |

Note: This table is illustrative. Specific m/z values for fragments would be determined from experimental data.

Spectrophotometric and Other Hyphenated Techniques for Analytical Purity Profiling

Beyond mass spectrometry, other analytical techniques are employed to assess the purity and quality of this compound in research settings. These methods offer alternative or complementary information, ensuring a comprehensive characterization of the compound.

Derivative Spectrophotometry for Analytical Applications

Derivative spectrophotometry is an advanced UV-Visible spectroscopic technique that enhances the resolution of overlapping spectral bands. By calculating the first, second, or higher-order derivatives of the absorbance spectrum with respect to wavelength, subtle spectral features can be amplified, and interference from background or other components can be minimized. medcraveonline.com

For the analysis of Celiprolol, derivative spectrophotometry has been successfully applied for its quantification in pharmaceutical formulations. researchgate.netsysrevpharm.org These methods are often simple, rapid, and cost-effective compared to chromatographic techniques. In a research context, this technique can be used for the purity assessment of this compound. The zero-crossing technique in derivative spectrophotometry is particularly useful for quantifying an analyte in the presence of an interfering substance, as the concentration of the analyte can be determined at a wavelength where the derivative spectrum of the interferent crosses the zero axis.

Table 3: Analytical Parameters for Derivative Spectrophotometric Analysis of Celiprolol

| Order of Derivative | Wavelength(s) (nm) | Linearity Range (µg/mL) |

| Zero-order | 286.6 | 0.5-30 |

| First-order | 306.6, 272.2 | 0.5-30 |

| Second-order | 319.2, 289.8, 250.2 | 0.5-30 |

| Third-order | 325.6, 304.8, 242.2, 219.6 | 0.5-30 |

Data sourced from a study on Celiprolol Hydrochloride. researchgate.net

Planar Chromatography (TLC/HPTLC) in Research Quality Control

Planar chromatography, particularly High-Performance Thin-Layer Chromatography (HPTLC), is a versatile technique for the separation and quantification of substances in a mixture. It serves as a valuable tool for quality control in research due to its simplicity, high throughput, and cost-effectiveness.

An HPTLC method has been developed for the measurement of Celiprolol in human plasma. researchgate.netoup.com This method involves spotting the sample extract onto a pre-coated silica (B1680970) gel plate, developing the plate with a suitable mobile phase to separate the components, and then quantifying the analyte by densitometry. researchgate.netoup.com The method was found to be sensitive, with a detection limit of 10 ng/mL, and showed good recovery. researchgate.netoup.com

In the context of this compound, HPTLC can be used as a straightforward method to check for the presence of non-deuterated Celiprolol or other impurities. While HPTLC may not resolve the deuterated and non-deuterated forms due to their very similar polarities, it is effective in separating Celiprolol from its more polar or non-polar degradation products and other potential contaminants. This makes it a useful technique for routine quality checks and for monitoring the stability of research samples.

Table 4: HPTLC Method Parameters for Celiprolol Analysis

| Parameter | Details |

| Stationary Phase | Pre-coated Silica Gel 60 F254 plates |

| Mobile Phase | Data not available in provided context |

| Detection Wavelength | Data not available in provided context |

| Rf Value of Celiprolol | Data not available in provided context |

| Limit of Detection | 10 ng/mL |

| Recovery | 72.06 ± 2.8% |

Data sourced from a study on HPTLC analysis of Celiprolol in plasma. researchgate.netoup.com

Cellular and Molecular Research Investigating Celiprolol S Biological Actions Using Deuterated Analogs

Elucidation of Adrenergic Receptor Interactions and Functional Selectivity

Celiprolol (B1668369) is recognized for its unique profile as a selective adrenoceptor modulator. nih.govdrugbank.com Its distinct interactions with various adrenergic receptors underpin its therapeutic effects. The use of isotopically labeled compounds such as Celiprolol-d9 Hydrochloride is critical in competitive binding assays and functional studies to precisely quantify receptor affinity and selectivity.

Celiprolol exhibits a dual-action mechanism at beta-adrenergic receptors. It acts as a selective antagonist at β1-adrenergic receptors, which are predominantly found in the heart, while also demonstrating partial agonist activity at β2-adrenergic receptors, located in bronchial and vascular smooth muscles. patsnap.comnih.gov

Research has established that by blocking β1-receptors, Celiprolol mitigates the effects of catecholamines, leading to a reduction in heart rate and myocardial contractility. patsnap.com This cardioselectivity is a key feature of its action. nih.gov Simultaneously, its partial agonism at β2-receptors contributes to vasodilation and bronchodilation, a characteristic that differentiates it from many non-selective beta-blockers. nih.govpatsnap.com Studies in isolated guinea-pig atria and trachea have quantified this unique profile, demonstrating potent β1-antagonism alongside significant β2-agonist-mediated relaxation. nih.gov

Table 1: Adrenergic Receptor Binding Profile of Celiprolol

| Receptor | Pharmacological Action | Ki Value (nM) | Reference |

|---|---|---|---|

| Beta-1 Adrenergic Receptor | Antagonist | 0.35 | ncats.io |

| Beta-2 Adrenergic Receptor | Partial Agonist | 2.8 | ncats.io |

| Beta-3 Adrenergic Receptor | Agonist | - | drugbank.comdrugbank.com |

| Alpha-2A Adrenergic Receptor | Antagonist | - | drugbank.comdrugbank.com |

| Alpha-2B Adrenergic Receptor | Antagonist | - | drugbank.comdrugbank.com |

| Alpha-2C Adrenergic Receptor | Antagonist | - | drugbank.comdrugbank.com |

Data sourced from competitive binding experiments.

Beta-1 Adrenergic Receptor Antagonism and Beta-2 Adrenergic Receptor Partial Agonism Studies

Research on Nitric Oxide (NO) Pathway Modulation

Celiprolol's cardiovascular effects extend beyond direct adrenoceptor modulation to include the stimulation of the nitric oxide (NO) signaling pathway. nih.gov NO is a critical signaling molecule in the cardiovascular system, primarily known for its role as a potent vasodilator. ahajournals.org Research in this area often employs advanced cellular models where deuterated tracers can help elucidate complex signaling cascades.

Studies have demonstrated that Celiprolol actively promotes the expression and activation of endothelial nitric oxide synthase (eNOS), the enzyme responsible for producing NO in blood vessels. ahajournals.orgnih.gov Research using hypertensive rat models showed that treatment with Celiprolol leads to a significant increase in both eNOS mRNA and protein levels in the myocardium. nih.govahajournals.org

Further investigations into the molecular mechanism revealed that Celiprolol stimulates the phosphorylation of eNOS through the Phosphatidylinositol 3-kinase (PI3K)-Akt signaling pathway. ahajournals.orgahajournals.org This activation is crucial for enhancing NO production. ahajournals.orgmedchemexpress.com The vasodilatory effect of Celiprolol is, therefore, considered to be at least partially dependent on this endothelium-mediated NO release. ahajournals.org

The stimulation of the NO pathway by Celiprolol is integral to its cardioprotective effects. nagoya-u.ac.jpresearchgate.net In cellular models of cardiac stress, the increased NO production initiated by Celiprolol helps to prevent adverse cardiac remodeling. ahajournals.orgnagoya-u.ac.jp In vitro studies using rat neonatal cardiac myocytes found that Celiprolol could inhibit hypertrophy stimulated by adrenergic agonists, an effect that was partially blocked by an NO synthase inhibitor. ahajournals.orgahajournals.org This indicates that the NO-dependent pathway is a key mechanism through which Celiprolol exerts its protective action on the heart, halting the progression from hypertrophy to heart failure in preclinical models. ahajournals.orgahajournals.org

Investigations into Endothelial Nitric Oxide Synthase (eNOS) Expression and Activation

Oxidative Stress and Cellular Remodeling Research

Celiprolol has been shown to possess antioxidant properties and the ability to attenuate pathological cellular remodeling. innovareacademics.innih.gov Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key factor in cardiovascular disease. innovareacademics.in

Table 2: Effects of Celiprolol on Markers of Oxidative Stress and Cellular Remodeling

| Model System | Key Finding | Effect of Celiprolol | Reference |

|---|---|---|---|

| DOCA-Salt Hypertensive Rats | Increased VCAM-1, NF-κB, and NAD(P)H oxidase subunits | Suppressed expression and activation | ahajournals.orgahajournals.org |

| Hypoxic Stress in Mice | Increased superoxide (B77818), perivascular fibrosis, decreased eNOS | Reduced superoxide, ameliorated fibrosis, restored eNOS | nih.gov |

| Salt-Loaded Hypertensive Rats | Increased NAD(P)H oxidase components (gp91phox, p22phox) | Decreased mRNA levels in aorta, heart, and renal cortex | oup.com |

Findings are based on preclinical animal models.

Mechanisms of Oxidative Stress Reduction in Cardiac Cells

Research into the biological actions of celiprolol has identified significant antioxidant properties that contribute to its cardioprotective effects. Studies using cardiac cells and hypertensive animal models have elucidated several mechanisms by which celiprolol mitigates oxidative stress. One of the primary actions is the reduction of superoxide anion production. frontiersin.org In experimental models of hypertension, celiprolol has been shown to decrease the generation of these reactive oxygen species (ROS), a key factor in vascular and cardiac damage. frontiersin.orgoup.com

The compound exerts its antioxidative effects by modulating key enzymatic pathways involved in ROS production. Specifically, celiprolol has been found to decrease the expression of essential components of the NAD(P)H oxidase enzyme complex in the heart, aorta, and renal cortex. oup.comoup.comnih.gov This complex is a major source of superoxide in the vasculature. By downregulating the expression of subunits like gp91phox, p22phox, and p47phox, celiprolol effectively curbs a primary source of cellular oxidative stress. oup.comoup.com Furthermore, some studies suggest that celiprolol's beneficial effects are linked to the restoration of endothelial nitric oxide synthase (eNOS) expression, an enzyme whose function is often impaired by excessive oxidative stress. frontiersin.org In contrast, other beta-blockers like atenolol (B1665814) have not demonstrated the same capacity to reduce excessive ROS production, highlighting a distinct feature of celiprolol's pharmacological profile. frontiersin.orgoup.com

Attenuation of Cellular Hypertrophy and Fibrosis in Experimental Models

Celiprolol has demonstrated a notable ability to attenuate the development of cardiac hypertrophy and fibrosis in various experimental models. ahajournals.orgnih.govnih.gov In murine models of pressure overload-induced cardiac stress, long-term administration of celiprolol leads to a significant reduction in pathological cardiac remodeling. ahajournals.org This is evidenced by measurable decreases in the heart weight to body weight ratio and a reduction in the size of individual cardiac myocytes. ahajournals.orgnih.govnih.gov

Histological examinations of cardiac tissue from these models reveal that celiprolol ameliorates both myocardial and perivascular fibrosis. ahajournals.org The compound's antifibrotic and antihypertrophic actions are believed to be mediated, at least in part, through a nitric oxide (NO)-dependent pathway. ahajournals.orgnih.gov Studies have shown that celiprolol treatment can increase the expression and phosphorylation of endothelial nitric oxide synthase (eNOS) in the myocardium. ahajournals.org The subsequent increase in NO availability plays a crucial role in preventing the cellular changes that lead to hypertrophy and fibrosis. This is supported by findings where the beneficial effects of celiprolol on cardiac remodeling were diminished when co-administered with an inhibitor of NO synthase. ahajournals.orgnih.gov These findings indicate that celiprolol actively halts the progression from hypertrophy to heart failure through mechanisms that include both selective β1-adrenergic receptor blockade and the promotion of the cardioprotective NO-signal pathway. ahajournals.orgnih.gov

Table 1: Effects of Celiprolol on Markers of Cardiac Remodeling in Experimental Models

| Parameter | Finding | Implication | Reference |

|---|---|---|---|

| Oxidative Stress | Decreased production of superoxide anions. | Reduction in cellular damage from reactive oxygen species. | frontiersin.orgoup.com |

| Decreased mRNA expression of NAD(P)H oxidase subunits (gp91phox, p22phox). | Inhibition of a primary enzymatic source of vascular oxidative stress. | oup.comoup.comnih.gov | |

| Cellular Hypertrophy | Reduced heart weight to body weight ratio. | Attenuation of overall pathological heart enlargement. | ahajournals.orgnih.gov |

| Decreased myocyte diameter. | Prevention of individual cardiac cell enlargement. | ahajournals.org | |

| Fibrosis | Amelioration of myocardial and perivascular fibrosis. | Reduction in stiffening and scarring of heart tissue. | ahajournals.org |

| Signaling Pathways | Increased myocardial eNOS expression and phosphorylation. | Enhancement of the protective nitric oxide signaling pathway. | ahajournals.orgnih.gov |

| Decreased mRNA levels of natriuretic peptide precursor type B. | Reduction in a key biomarker for heart failure. | ahajournals.orgnih.gov |

Comparative Pharmacological and Mechanistic Studies between Celiprolol and Celiprolol-d9

Comparative studies between a parent drug and its deuterated analog are fundamental in modern pharmacology for understanding pharmacokinetics and metabolism. This compound is the deuterium-labeled version of Celiprolol hydrochloride, where nine hydrogen atoms have been replaced with their stable, heavy isotope, deuterium (B1214612). veeprho.commedchemexpress.com This isotopic substitution makes Celiprolol-d9 an invaluable tool, primarily utilized as an internal standard in analytical research to ensure the precise quantification of celiprolol in biological samples during pharmacokinetic studies. veeprho.com Beyond its analytical use, the comparison between Celiprolol and Celiprolol-d9 allows researchers to investigate how isotopic substitution affects the drug's interaction with the body.

Assessment of Isotopic Effects on Receptor Binding and Signal Transduction

The substitution of hydrogen with deuterium creates a carbon-deuterium (C-D) bond that is stronger and more stable than the corresponding carbon-hydrogen (C-H) bond. wikipedia.org This difference is the basis of the deuterium kinetic isotope effect (KIE), which primarily influences the rate of chemical reactions involving the cleavage of this bond, such as those in drug metabolism. portico.orgnih.gov

In terms of receptor binding and signal transduction, deuteration is considered a minimal structural change. The size, shape, and stereochemistry of Celiprolol-d9 are nearly identical to those of celiprolol. tandfonline.com Consequently, significant alterations in receptor selectivity or binding affinity are generally not expected. However, subtle changes in physical properties, such as bond length and vibrational energy, could theoretically lead to minor differences. wikipedia.org Comparative studies would aim to precisely quantify any such effects. By using techniques like radioligand binding assays, researchers can assess whether the deuteration in Celiprolol-d9 alters its affinity for β1, β2, or α2 adrenergic receptors compared to the non-deuterated form. Such studies are crucial to confirm that the pharmacological profile remains unchanged, ensuring that Celiprolol-d9 can be a reliable tracer for its parent compound in biological systems.

Differential Effects on Cellular Pathways as Probes for Drug-Target Dynamics

The most significant application of comparing Celiprolol with Celiprolol-d9 is to probe the dynamics of drug metabolism and its influence on cellular pathways. ahajournals.org The KIE, caused by the stronger C-D bond, can significantly slow down metabolic processes catalyzed by enzymes like the cytochrome P450 (CYP450) system, where C-H bond cleavage is a rate-limiting step. nih.govcdnsciencepub.com This slowing of metabolism can lead to several observable differences in pharmacokinetic profiles. medchemexpress.com

Table 2: Theoretical Comparison of Celiprolol and Celiprolol-d9 Based on Isotopic Effects

| Parameter | Celiprolol (Protio) | Celiprolol-d9 (Deuterated) | Rationale for Difference |

|---|---|---|---|

| Chemical Bond Strength | Standard C-H bond strength. | Stronger C-D bond at labeled sites. | The kinetic isotope effect (KIE); C-D bond requires more energy to break. portico.org |

| Rate of Metabolism | Standard rate, dependent on CYP450 enzyme activity. | Potentially slower rate of metabolism at deuterated positions. | KIE slows enzymatic reactions where C-H bond cleavage is the rate-limiting step. nih.gov |

| Biological Half-life (t½) | Standard half-life. | Potentially longer half-life. | A reduced rate of metabolism leads to slower clearance from the body. wikipedia.org |

| Metabolite Profile | Standard profile of known metabolites. | Potential for "metabolic shunting," leading to a different ratio or type of metabolites. | Slowing the primary metabolic pathway may increase flux through secondary pathways. cdnsciencepub.comjuniperpublishers.com |

| Receptor Binding Affinity | Baseline affinity for adrenergic receptors. | Expected to be nearly identical to celiprolol. | Deuteration is a minor structural modification that typically does not alter receptor pharmacology. |

| Primary Use in Research | Parent compound for establishing primary efficacy and safety. | Internal standard for bioanalysis; probe for studying metabolic pathways. | High mass allows for clear distinction in mass spectrometry; altered metabolism reveals pathway dynamics. veeprho.comisotope.com |

Future Research Trajectories and Methodological Advancements for Deuterated Celiprolol Analogs

Integration of Deuterated Analogs in Systems Biology and Computational Modeling

The fields of systems biology and computational modeling offer powerful tools to understand the complex interactions of drugs within biological systems. The integration of deuterated analogs like Celiprolol-d9 Hydrochloride into these models can provide a more nuanced understanding of its effects.

Systems biology aims to understand the larger picture of how drugs affect entire biological networks. Deuterated compounds can be used as tracers to map the metabolic fate of a drug with high precision. By tracking Celiprolol-d9, researchers can build more accurate models of its absorption, distribution, metabolism, and excretion (ADME). musechem.com This can help to predict how genetic variations in metabolic enzymes might affect patient responses to the drug.

Computational modeling, including techniques like molecular dynamics simulations, can be used to predict how deuteration might alter the binding of Celiprolol (B1668369) to its target receptors, such as the β1-adrenergic and β2-adrenergic receptors. mdpi.com Hydrogen-deuterium exchange mass spectrometry (DXMS) can provide experimental data to guide and validate these computational models, offering insights into the dynamic changes in protein conformation upon drug binding. escholarship.orgresearchgate.net These computational approaches can help to elucidate the subtle effects of deuteration on the drug's mechanism of action. mdpi.com

Table 1: Applications of Deuterated Analogs in Systems Biology and Computational Modeling

| Application Area | Description | Potential Impact on Celiprolol-d9 Research |

| Metabolic Pathway Tracing | Using deuterated compounds to follow the metabolic transformation of a drug within a biological system. | Elucidate the complete metabolic profile of Celiprolol and how deuteration alters it. |

| Pharmacokinetic (PK) Modeling | Developing mathematical models to describe the time course of drug absorption, distribution, metabolism, and excretion. nih.gov | Predict the in vivo behavior of Celiprolol-d9 and optimize dosing regimens. |

| Molecular Docking and Dynamics | Simulating the interaction between a drug molecule and its biological target at an atomic level. mdpi.com | Understand how deuteration affects the binding affinity and selectivity of Celiprolol for its receptors. |

| Quantitative Systems Pharmacology (QSP) | Integrating computational models with experimental data to predict drug effects on biological pathways and patient outcomes. | Forecast the therapeutic advantages of Celiprolol-d9 in specific patient populations. |

Development of Novel Isotopic Labeling Strategies for Complex Drug Molecules

The synthesis of deuterated compounds, especially complex molecules like Celiprolol, requires specialized chemical methods. Recent advancements in isotopic labeling are making this process more efficient and versatile.

Traditional methods often involve introducing deuterium (B1214612) at an early stage of the synthesis. However, late-stage functionalization (LSF) techniques are gaining prominence. musechem.com These methods allow for the introduction of deuterium into a nearly finished drug molecule, which can be more efficient and cost-effective.

Novel catalytic systems, including those based on transition metals like ruthenium and iridium, are being developed to achieve highly selective deuteration at specific positions within a molecule. europa.eu This precision is crucial as the therapeutic benefits of deuteration often depend on the exact location of the deuterium atoms. nih.gov

Table 2: Emerging Isotopic Labeling Strategies

| Labeling Strategy | Description | Relevance for Celiprolol-d9 Synthesis |

| Late-Stage Functionalization (LSF) | Introduction of isotopes into a complex molecule at a late step in the synthetic sequence. musechem.com | Enables more efficient and flexible synthesis of Celiprolol-d9 and other deuterated analogs. |

| Transition Metal Catalysis | Use of metal catalysts to facilitate the selective replacement of hydrogen with deuterium. europa.eu | Allows for precise control over the location of deuterium labeling in the Celiprolol molecule. |

| Enzymatic Synthesis | Utilizing enzymes to selectively incorporate deuterium into specific sites of organic molecules. | Offers a green and highly specific method for producing deuterated compounds. |

| Photocatalysis | Using light to drive the deuteration reaction, often under mild conditions. assumption.edu | Provides an alternative and potentially more sustainable approach to synthesizing Celiprolol-d9. |

Exploration of this compound in Emerging Research Disciplines

The unique properties of deuterated compounds are opening up new avenues of research. The application of this compound could extend beyond its traditional therapeutic indications.

One such emerging field is deuterium metabolic imaging (DMI). researchgate.net This non-invasive technique uses magnetic resonance imaging (MRI) to track the metabolic activity of deuterated compounds in real-time. DMI could be used to visualize how Celiprolol-d9 is metabolized in different tissues, providing valuable insights into its mechanism of action and potential off-target effects.

Another area of interest is the use of deuterated compounds to study drug-drug interactions. By using Celiprolol-d9 as an internal standard in mass spectrometry-based assays, researchers can more accurately quantify the levels of the non-deuterated drug and its metabolites in the presence of other medications. clearsynth.comacs.orgtexilajournal.com This can help to identify potential interactions that could affect the drug's efficacy or safety.

The unique properties of Celiprolol, including its vasodilating effects and its potential to stimulate collagen synthesis, have led to its investigation in rare diseases like vascular Ehlers-Danlos syndrome (vEDS). drugbank.comacertx.comnih.gov The improved pharmacokinetic profile of a deuterated version could potentially offer enhanced benefits in such specialized applications. isotope.com

Standardization and Reference Material Development for Deuterated Pharmaceutical Research

As the use of deuterated drugs in research and clinical practice grows, the need for robust standardization and high-quality reference materials becomes paramount.

Regulatory bodies require that deuterated drugs demonstrate clear advantages over their non-deuterated counterparts. musechem.com This necessitates the development of standardized analytical methods to accurately characterize these compounds and quantify their isotopic purity. clearsynth.com

The availability of certified reference materials for compounds like this compound is essential for ensuring the accuracy and reproducibility of research findings. emerypharma.com These reference standards are used to calibrate analytical instruments and validate new analytical methods. clearsynth.comnih.gov Organizations that supply such standards play a crucial role in supporting the research and development of deuterated pharmaceuticals. theclinivex.commedchemexpress.commedchemexpress.com

Q & A

Q. What in vitro models are appropriate for preliminary assessment of this compound’s pharmacological activity?

- Methodological Answer : Use cell-based assays (e.g., β₁-adrenergic receptor binding studies in transfected HEK293 cells) to evaluate selectivity and efficacy. Include positive controls (e.g., non-deuterated Celiprolol) to benchmark activity. For metabolic stability, employ hepatic microsomal incubations with LC-MS/MS quantification to compare metabolic rates between deuterated and non-deuterated forms .

Advanced Research Questions

Q. How can factorial design optimize formulation parameters for this compound in sustained-release delivery systems?

- Methodological Answer : Apply a 3² full factorial design to evaluate factors like polymer concentration (e.g., Eudragit® variants) and drug-loading ratios. Response variables may include dissolution rate (e.g., >80% release in 12 hours) and mucoadhesive strength. Use ANOVA to identify significant factors and optimize using response surface methodology (RSM) .

Q. What experimental strategies resolve contradictions in this compound’s reported receptor binding affinities?

- Methodological Answer : Replicate studies under standardized conditions (e.g., consistent buffer pH, temperature, and receptor expression levels). Perform meta-analyses to identify confounding variables (e.g., isotopic purity of the deuterated compound). Validate findings using orthogonal methods, such as surface plasmon resonance (SPR) and radioligand displacement assays .

Q. How does deuterium substitution in this compound influence its metabolic stability in vivo?

- Methodological Answer : Conduct comparative pharmacokinetic studies in rodent models, administering equimolar doses of deuterated and non-deuterated Celiprolol. Measure plasma half-life (t₁/₂), clearance (CL), and metabolite profiles via LC-MS/MS. Isotopic effects may reduce CYP450-mediated metabolism, extending t₁/₂ by 20–30% .

Q. What protocols ensure reproducibility in this compound’s forced degradation studies?

- Methodological Answer : Follow ICH Q1A guidelines: expose the compound to 0.1N HCl (acidic), 0.1N NaOH (alkaline), 3% H₂O₂ (oxidative), 80°C (thermal), and UV light (photolytic). Quantify degradation products using validated HPLC or HPTLC methods. Report degradation kinetics (e.g., first-order rate constants) and identify major impurities via NMR or high-resolution MS .

Q. How should researchers design in vivo studies to evaluate this compound’s cardioselectivity?

- Methodological Answer : Use anesthetized rodent models to measure hemodynamic responses (e.g., heart rate, blood pressure) to β-adrenergic agonists/antagonists. Compare dose-response curves between Celiprolol-d9 and non-selective β-blockers (e.g., propranolol). Include telemetry for continuous monitoring in conscious models to minimize anesthesia-induced artifacts .

Methodological Notes

- Data Contradiction Analysis : Cross-validate findings using multiple analytical platforms (e.g., HPLC, LC-MS, NMR) and statistical tools (e.g., Bland-Altman plots) to identify systematic errors .

- Ethical Compliance : Ensure animal studies adhere to ARRIVE guidelines, including sample size justification and ethical review board approvals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.